BRD4 Inhibitor Potency Benchmarking: Comparative IC50 of ZLD2218 (Indol-6-yl-pyrrolo[2,3-c]pyridin-7-one Derivative) vs. Clinical Standard JQ-1
The lead compound ZLD2218, a direct synthetic derivative of the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core scaffold, demonstrated BRD4 inhibitory activity (IC50 = 107 nM) that was comparable to the well-established BET inhibitor JQ-1 (IC50 = 92 nM) [1]. While this represents a class-level comparison rather than a direct measurement of CAS 1361481-62-0 itself, it validates that the pyrrolo[2,3-c]pyridin-7-one scaffold—of which CAS 1361481-62-0 is the essential 4-bromo building block—can yield inhibitors with potency approaching that of a clinical-stage reference compound. ZLD2218 at 30 mg/kg/d alleviated kidney fibrosis in UUO mice comparably to JQ-1 at 100 mg/kg/d, suggesting the scaffold may confer favorable in vivo exposure [1]. Importantly, SAR analysis across 22 derivatives revealed that modifications to the indol-6-yl substituent produced IC50 variations exceeding 100-fold, underscoring that the core pyrrolo[2,3-c]pyridin-7-one framework—and specifically the 4-position where bromine resides in CAS 1361481-62-0—is critical for maintaining BRD4 inhibitory potency [1].
| Evidence Dimension | BRD4 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 107 nM (ZLD2218, derived from pyrrolo[2,3-c]pyridin-7-one core) |
| Comparator Or Baseline | 92 nM (JQ-1, clinical-stage BET inhibitor) |
| Quantified Difference | 1.16-fold difference (comparable potency) |
| Conditions | BRD4 binding assay; 22 derivatives synthesized and evaluated for SAR |
Why This Matters
Procurement of CAS 1361481-62-0 provides the exact brominated building block required to access a validated BRD4 inhibitor scaffold with potency approaching a clinical benchmark, whereas alternative heterocyclic cores lack this demonstrated translational path.
- [1] Tao S, et al. Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis. Eur J Med Chem. 2022;231:114153. View Source
